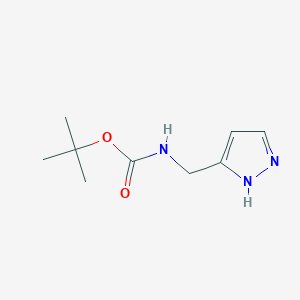

3-(Boc-aminomethyl)pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNFVHMWICVPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251033-82-5 | |

| Record name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preparation of tert-Butyl (Pyrazol-3-ylmethyl)carbamate: A Technical Guide

Part 1: Executive Summary

The preparation of tert-butyl (pyrazol-3-ylmethyl)carbamate represents a critical entry point for introducing the pyrazole pharmacophore—a privileged scaffold in kinase inhibitors and anti-inflammatory agents—linked via a protected methylene amine.[1]

This guide prioritizes two distinct synthetic pathways based on starting material availability and scale:

-

Route A (Direct Protection): The chemoselective Boc-protection of (1H-pyrazol-3-yl)methanamine.[1] This is the "Gold Standard" for scalability but requires careful pH control to avoid bis-protection.[1]

-

Route B (Reductive Trapping): The in situ reduction of 1H-pyrazole-3-carbonitrile using Nickel Boride in the presence of Boc anhydride.[1] This is a high-efficiency "One-Pot" method suitable for research scales where the nitrile precursor is more accessible.[1]

Strategic Challenge: The primary technical hurdle is the regioselectivity between the exocyclic primary amine and the acidic endocyclic pyrazole nitrogen (pKa ~14).[2] This guide details specific protocols to maximize the yield of the N-alkyl carbamate while minimizing unstable N-pyrazolyl carbamate byproducts.

Part 2: Technical Protocols & Causality[1][2]

Route A: Chemoselective N-Boc Protection (Primary Protocol)[1][2]

Concept: This route relies on the nucleophilic differential between the primary aliphatic amine and the heteroaromatic nitrogen. By controlling pH and stoichiometry, the primary amine reacts kinetically faster with di-tert-butyl dicarbonate (Boc₂O).[1]

Reagents:

-

(1H-Pyrazol-3-yl)methanamine dihydrochloride (CAS: 37599-58-9)[1]

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

Step-by-Step Protocol

-

Neutralization & Dissolution:

-

Charge a round-bottom flask with (1H-pyrazol-3-yl)methanamine dihydrochloride (1.0 equiv) and Methanol (10 vol).

-

Cool to 0 °C.

-

Critical Step: Add Et₃N (2.2 equiv) dropwise.[1][2] Rationale: The first equivalent neutralizes the HCl salt; the second deprotonates the primary amine (pKa ~9-10) to generate the free nucleophile.[2] Excess base should be avoided to prevent deprotonation of the pyrazole NH.

-

-

Acylation:

-

Reaction Monitoring:

-

Selective Deprotection (Contingency):

-

Workup & Isolation:

Route B: In Situ Nitrile Reduction (Alternative Route)[1][2]

Concept: The reduction of 1H-pyrazole-3-carbonitrile is performed using Nickel Boride (generated in situ) in the presence of Boc₂O.[1] The resulting primary amine is trapped immediately by the anhydride, preventing side reactions like dimerization or poisoning of the catalyst [2].[2]

Reagents:

-

1H-Pyrazole-3-carbonitrile (CAS: 3920-50-1)[1]

-

Boc₂O

Step-by-Step Protocol

-

Precursor Setup:

-

Reduction (Exothermic):

-

Quenching:

-

Once TLC indicates consumption of nitrile, add Diethylenetriamine (0.5 equiv) or saturated NH₄Cl to quench the reaction and complex the Nickel.[2]

-

Stir for 30 minutes to allow the black precipitate to aggregate.

-

-

Filtration:

-

Filter the mixture through a pad of Celite to remove the Nickel residues. Wash the pad with MeOH.

-

-

Purification:

-

Follow the workup procedure from Route A.

-

Part 3: Visualization & Data

Reaction Scheme & Logic Flow

The following diagram illustrates the chemical pathways and the critical "Selectivity Loop" required to ensure high purity.

Caption: Synthesis workflow comparing Direct Protection (Route A) and Reductive Trapping (Route B), highlighting the contingency step for bis-Boc impurity removal.

Analytical Data Summary

| Parameter | Specification / Observation |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 104–108 °C (Lit.[1] range for similar carbamates) |

| ¹H NMR (DMSO-d₆) | δ 12.60 (br s, 1H, Pyrazole-NH), 7.55 (d, 1H), 7.20 (br t, 1H, NH-Boc), 6.10 (d, 1H), 4.08 (d, 2H), 1.39 (s, 9H).[1][2] |

| Mass Spec (ESI) | [M+H]⁺ = 198.2; [M+Na]⁺ = 220.2 |

| Solubility | Soluble in Methanol, DMSO, DCM, Ethyl Acetate.[1][2] |

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity Control

-

Issue: Formation of N,N'-di-Boc species (protection on both the exocyclic amine and the pyrazole ring).[1][2]

-

Control: Maintain temperature ≤ 0 °C during Boc₂O addition. Avoid large excesses of base.

-

Remediation: The N-Boc group on the pyrazole is unstable. Stirring the crude mixture in MeOH with catalytic K₂CO₃ or simply heating in EtOH often cleaves the pyrazole-Boc while leaving the aliphatic carbamate intact [1].

Workup pH

-

Issue: Loss of product into aqueous phase.

-

Control: The target compound is a carbamate but retains the acidic pyrazole proton. High pH extraction (>12) might deprotonate the pyrazole (forming a water-soluble anion).[1]

-

Standard: Perform extractions at neutral to slightly acidic pH (pH 5-7) to keep the pyrazole protonated and organic-soluble.[1]

Safety (Route B)

-

Hazard: Nickel Boride generation releases Hydrogen gas and creates a pyrophoric black solid (when dry).[1][2]

-

Handling: Keep the nickel residue wet during filtration. Dispose of the Celite/Nickel pad in a dedicated waste container submerged in water/acid.

References

-

Selective Deprotection of N-Boc-imidazoles and pyrazoles. Source: Arkivoc (2008).[1][2] Context: Demonstrates the lability of N-Boc on heteroaromatic rings compared to aliphatic amines, validating the "Selective Hydrolysis" step. URL:[Link]

-

Nickel Boride Mediated Reduction of Nitriles. Source: Tetrahedron / ScienceMadness (Caddick et al., 2003).[1][2] Context: Establishes the protocol for reducing nitriles to Boc-protected amines using NiCl₂/NaBH₄. URL:[Link]

-

PubChem Compound Summary: tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate. Source:[1][6] National Center for Biotechnology Information (2025).[1][2] Context: Verification of CAS 112946-09-7, chemical structure, and physical properties. URL:[Link][1][2]

-

Synthesis of (1H-pyrazol-3-yl)methanamine Derivatives. Source: Organic Syntheses (2011).[1][2] Context: Provides background on handling pyrazole-methanamine precursors and stability of the dihydrochloride salts. URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | C9H15N3O2 | CID 61283348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 3-(Boc-aminomethyl)pyrazole

Technical Guide for Medicinal Chemistry & Structural Biology

Introduction: The Scaffold & The Challenge

3-(Boc-aminomethyl)pyrazole (CAS: 1251033-82-5), often systematically named tert-butyl (1H-pyrazol-3-ylmethyl)carbamate, serves as a critical "masked" linker in fragment-based drug discovery (FBDD).[1] Its utility lies in the bifunctionality: the pyrazole ring acts as a hydrogen-bond donor/acceptor motif capable of interacting with kinase hinge regions, while the Boc-protected amine provides a latent handle for further elaboration into diverse chemical space.

However, characterizing this molecule presents a classic spectroscopic challenge: annular tautomerism .[1] The rapid proton exchange on the pyrazole ring creates dynamic equilibrium between the 3-substituted and 5-substituted isomers, complicating NMR assignment and broadening signals. This guide provides a definitive protocol for the structural validation of this intermediate, distinguishing it from regioisomeric impurities and degradation products.

Part 1: Structural Dynamics & Tautomerism[1]

Before analyzing spectra, one must understand the species in solution.[1] The molecule exists in a rapid equilibrium between Tautomer A (3-substituted) and Tautomer B (5-substituted) .[1]

-

Tautomer A: The methylene group is at position 3 relative to the NH.

-

Tautomer B: The methylene group is at position 5 relative to the NH.

In non-polar solvents (e.g., CDCl3), the equilibrium is sensitive to concentration and temperature.[1] In polar aprotic solvents (e.g., DMSO-d6), the solvent interacts with the pyrazole NH, often slowing the exchange enough to broaden peaks or, conversely, accelerating it to produce an averaged spectrum depending on water content.[1]

Visualization: Tautomeric Equilibrium

Caption: Schematic of the rapid proton exchange between 3- and 5-isomers, resulting in averaged NMR signals at room temperature.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

1H NMR Characterization

The choice of solvent is critical.[1] DMSO-d6 is recommended over CDCl3 for two reasons:

-

NH Visibility: DMSO reduces the exchange rate of the carbamate NH, revealing the coupling to the methylene protons.

Key Assignments (DMSO-d6, 400 MHz)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |

| Pyrazole NH | 12.60 | Broad s | 1H | Highly variable.[1] Disappears with D2O shake. |

| Pyrazole 5-H | 7.60 | Broad s | 1H | Broadening indicates tautomeric exchange site.[1] |

| Carbamate NH | 7.0 - 7.3 | Broad t or d | 1H | Coupling to CH2 observed in dry DMSO.[1] |

| Pyrazole 4-H | 6.05 | d (J~2Hz) | 1H | Sharpest aromatic signal; diagnostic for ring integrity.[1] |

| Methylene (-CH2-) | 4.10 | d (J~6Hz) | 2H | Splits into doublet if NH coupling persists; singlet if exchanged.[1] |

| Boc (-tBu) | 1.39 | s | 9H | Intense singlet; chemical shift standard reference.[1] |

Expert Note: If the methylene signal appears as a singlet at ~4.1 ppm in DMSO, your solvent likely contains water, facilitating rapid NH exchange.[1] Dry the sample or lower the temperature to observe the doublet.

13C NMR Characterization

The 13C spectrum confirms the carbon skeleton.[1] Note that the pyrazole C3 and C5 carbons may appear broad or be invisible at room temperature due to the tautomerism described above ("coalescence phenomenon").[1]

-

Carbonyl (C=O): ~155.8 ppm (Carbamate characteristic).[1][2]

-

Pyrazole C4: ~104 ppm (High field due to electron-rich ring).[1]

-

Methylene (CH2): ~36-38 ppm.[1]

2D NMR Validation

To rigorously prove the structure and rule out the N-alkylated impurity (where the Boc group might be on the pyrazole nitrogen), run an HMBC (Heteronuclear Multiple Bond Correlation) .[1]

-

Critical Correlation: The Methylene protons (4.10 ppm) must show a correlation to the Carbamate Carbonyl (155.8 ppm) and the Pyrazole C3/C4 .[1]

-

Negative Result: If the t-butyl protons show NOE or HMBC correlation to the pyrazole ring protons, the Boc group is likely on the pyrazole nitrogen (incorrect regioisomer).[1]

Part 3: Vibrational Spectroscopy (IR)[1][3]

Infrared spectroscopy provides a quick "fingerprint" validation of the functional groups.

-

N-H Stretch (3200–3400 cm⁻¹): You will see two distinct contributions.[1] The sharp, medium band ~3350 cm⁻¹ corresponds to the carbamate N-H. The broad, underlying absorption spanning 2800–3200 cm⁻¹ is characteristic of the pyrazole N-H involved in hydrogen bonding dimers.

-

C=O Stretch (1680–1705 cm⁻¹): The Boc urethane carbonyl.[1] This band is sensitive to hydrogen bonding; in solid state (ATR), it may shift to lower wavenumbers (~1680 cm⁻¹).[1]

-

C=N / C=C Ring Stretch (~1580 cm⁻¹): Diagnostic of the heteroaromatic pyrazole ring.

Part 4: Mass Spectrometry (MS)

For drug development QC, understanding the fragmentation is vital to identify metabolites or degradation products.[1]

Method: ESI-MS (Positive Mode) Molecular Weight: 197.23 g/mol [1]

Fragmentation Pathway[4][5][6]

-

Loss of t-Butyl: The first major fragmentation is the loss of the isobutylene neutral species (-56 Da).[1]

-

Loss of Boc Group: Complete removal of the Boc protecting group (loss of CO2 and isobutylene).[1]

Visualization: Analytical Workflow

Caption: Step-by-step analytical workflow from crude synthesis to structural validation.

Part 5: Experimental Protocols

Protocol 1: NMR Sample Preparation (Critical for Resolution)

-

Drying: Ensure the solid sample is dried under high vacuum (< 1 mbar) for 4 hours to remove trace water which accelerates proton exchange.[1]

-

Solvent: Use DMSO-d6 (99.9 atom% D) from a freshly opened ampoule.

-

Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent. High concentrations can induce stacking/aggregation.[1][2]

-

Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the t-butyl protons for accurate integration.

Protocol 2: Differentiation from Regioisomers

During synthesis, N-alkylation of the pyrazole is a common side reaction.[1] To distinguish C-alkylated (Target) from N-alkylated (Impurity):

-

Run 1H-15N HMBC (if available) or standard 1H-13C HMBC .[1]

-

Target: Methylene protons correlate to Pyrazole C3/C4 (aromatic carbons).

-

Impurity: Methylene protons would correlate to Pyrazole N1/N2 (nitrogen) or show different aromatic coupling patterns.[1][2]

References

-

Synthesis and Tautomerism: Matulevičiūtė, G., et al. (2021).[1][3] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.[1] Link

-

IR Characterization: NIST Mass Spectrometry Data Center.[1][2] "3-Aminopyrazole IR Spectrum." NIST Chemistry WebBook.[1][2] Link

-

Mass Spectrometry Fragmentation: Santos, et al. (2005).[1][4] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate.[1][2] Link

-

Compound Data: PubChem. "tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate (CID 61283348)."[1] National Library of Medicine.[1] Link[1][2]

-

Safety & Hazards: European Chemicals Agency (ECHA).[1][2][5] "C&L Inventory: tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate."[1] Link[1][2]

Sources

- 1. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | C9H15N3O2 | CID 61283348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1107620-72-3・tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate・tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Boc-aminomethyl)pyrazole | C9H15N3O2 | CID 47003356 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Boc-aminomethyl)pyrazole NMR and HRMS data

An In-Depth Technical Guide to the Structural Elucidation of 3-(Boc-aminomethyl)pyrazole using NMR and HRMS

Authored by a Senior Application Scientist

Introduction: The Role of a Versatile Building Block

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, pyrazoles are particularly noteworthy for their prevalence in a wide array of therapeutic agents.[1] this compound serves as a crucial bifunctional building block, offering a protected primary amine for further synthetic elaboration and a pyrazole core ripe for derivatization. Its precise structural characterization is not merely an academic exercise but a prerequisite for its effective use in complex, multi-step syntheses where purity and structural integrity are non-negotiable.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for this compound. Moving beyond a simple data dump, we will explore the causality behind experimental choices, interpret the spectral data with insights gleaned from field experience, and present self-validating protocols to ensure researchers can confidently verify the structure and purity of this key synthetic intermediate.

Molecular Structure and Spectroscopic Roadmap

To effectively interpret spectral data, we must first understand the molecule's structure. Key features include:

-

The Pyrazole Ring: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. Its aromaticity and the presence of heteroatoms significantly influence the chemical shifts of its constituent protons and carbons. The tautomerism of the N-H proton is a key consideration.[2]

-

The Methylene Bridge (-CH₂-): An aliphatic linker connecting the pyrazole ring to the protected amine.

-

The Boc Protecting Group (-C(O)OC(CH₃)₃): Characterized by a carbonyl group and a sterically bulky tert-butyl group, which gives rise to highly characteristic and easily identifiable NMR signals.[3]

Below is the labeled structure for reference in the subsequent sections.

Structure: tert-butyl (1H-pyrazol-3-ylmethyl)carbamate Molecular Formula: C₉H₁₅N₃O₂ Molecular Weight: 197.23 g/mol [4]

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is the frontline tool for confirming the presence and connectivity of hydrogen atoms in a molecule. The spectrum provides information on the electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

Causality in Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data.

Step-by-Step Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is often the preferred solvent for pyrazole derivatives.[2] Its polarity ensures good solubility, and its hydrogen-bond accepting nature slows down the exchange rate of the N-H protons on the pyrazole ring and the carbamate, making them more likely to be observed as distinct, albeit often broad, signals.[5] In contrast, solvents like CDCl₃ might lead to faster exchange or poorer signal resolution for these protons.

-

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup (400 MHz Spectrometer):

-

Experiment: Standard single-pulse ('zg30' on Bruker systems).

-

Spectral Width: 0 to 14 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for protons with long relaxation times.

-

Temperature: 298 K (25 °C).

-

Data Interpretation: Decoding the Spectrum

The expected ¹H NMR data is summarized below. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| a | ~12.3 | Broad Singlet | 1H | Pyrazole N-H | Highly deshielded due to its position in the aromatic ring and involvement in hydrogen bonding. Its broadness is characteristic of exchange phenomena. |

| b | ~7.55 | Doublet (d) | 1H | Pyrazole C5-H | Located on an aromatic, electron-deficient ring, leading to a downfield shift. It appears as a doublet due to coupling with C4-H. |

| c | ~7.10 | Broad Triplet (t) | 1H | Carbamate N-H | The chemical shift is variable. It appears as a triplet due to coupling with the two adjacent methylene protons (-CH₂-). Broadening is common.[6] |

| d | ~6.10 | Doublet (d) | 1H | Pyrazole C4-H | Appears upfield relative to C5-H, which is typical for pyrazoles. It is coupled to the C5-H proton. |

| e | ~4.15 | Doublet (d) | 2H | Methylene (-CH₂-) | These protons are adjacent to the electron-withdrawing pyrazole ring and the carbamate nitrogen. Coupling to the carbamate N-H proton splits the signal into a doublet. |

| f | ~1.39 | Singlet | 9H | tert-butyl (-C(CH₃)₃) | The nine protons are chemically equivalent, resulting in a strong singlet. This signal is a hallmark of the Boc-protecting group.[7] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a map of the carbon framework of the molecule. While it requires more scans due to the low natural abundance of ¹³C, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol

The same sample prepared for ¹H NMR can be used. The typical experiment is a proton-decoupled ¹³C spectrum, where all signals appear as singlets.

Instrument Setup (101 MHz Spectrometer):

-

Experiment: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0 to 170 ppm.

-

Number of Scans: 512-2048 scans are often necessary for a clear spectrum.

-

Relaxation Delay (d1): 2 seconds.

Data Interpretation: Assigning the Carbon Signals

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155.8 | Carbonyl (-C =O) | The carbonyl carbon of the carbamate is highly deshielded and appears significantly downfield.[7] |

| ~148.0 | Pyrazole C3 | This carbon is attached to two nitrogen atoms and the aminomethyl group, leading to a downfield shift. |

| ~130.0 | Pyrazole C5 | The chemical shift for C5 in 3-substituted pyrazoles is typically in this region.[8] |

| ~104.5 | Pyrazole C4 | This carbon is generally the most shielded of the pyrazole ring carbons.[9] |

| ~78.0 | Quaternary Carbon (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group.[7] |

| ~36.5 | Methylene (-C H₂-) | An aliphatic carbon signal, shifted slightly downfield by the adjacent nitrogen and pyrazole ring. |

| ~28.2 | tert-butyl (-C(C H₃)₃) | The three equivalent methyl carbons of the Boc group give a strong, characteristic signal.[7] |

High-Resolution Mass Spectrometry (HRMS): The Final Verdict

HRMS is the definitive technique for confirming the elemental composition of a molecule.[10] It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.

Causality in Method Selection

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for a molecule like this compound.[11]

-

Expert Insight: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process.[12][13] This prevents fragmentation and ensures the predominant species observed is the intact, protonated molecule ([M+H]⁺). This is ideal for confirming the molecular weight of the parent compound.

Step-by-Step Protocol for HRMS (ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample is introduced into the ESI source via direct infusion or through an LC system.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.

-

Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their m/z ratio with very high resolution.

-

Detection Mode: The analysis is performed in positive ion mode to detect the protonated molecule ([M+H]⁺) and other common adducts.

Data Interpretation: Matching Theory with Observation

The power of HRMS lies in comparing the experimentally measured mass with the theoretically calculated mass for a given formula.

Table 3: Calculated HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₆N₃O₂⁺ | 198.1237 | 198.1237 ± 0.0010 |

| [M+Na]⁺ | C₉H₁₅N₃O₂Na⁺ | 220.1056 | 220.1056 ± 0.0011 |

A measured mass within 5 ppm of the calculated mass for C₉H₁₆N₃O₂⁺ provides unequivocal confirmation of the compound's elemental composition.

Integrated Data Analysis Workflow

The true power of these techniques is realized when they are used in concert. A logical workflow ensures a comprehensive and self-validating structural confirmation.

Caption: Integrated workflow for structural confirmation.

Field Insights: Synthesis and Potential Impurities

A common route to aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[14] The aminomethyl sidechain can be introduced before or after pyrazole formation, followed by Boc protection.[3] Understanding the synthesis is key to identifying potential impurities in your spectra.

-

Deprotected Amine: Incomplete reaction or acidic degradation can lead to the free amine, 3-(aminomethyl)pyrazole. This would be evident by the absence of the Boc signals (δ ~1.4 and ~78.0 ppm in ¹H and ¹³C NMR, respectively) and a mass peak corresponding to C₄H₇N₃ ([M+H]⁺ at m/z 98.0662).

-

Starting Materials: Residual starting materials from the specific synthetic route employed may be present.

-

Isomers: Depending on the synthetic strategy, formation of the isomeric 5-(Boc-aminomethyl)pyrazole is possible. While the Boc and methylene signals would be similar, the chemical shifts and coupling constants of the pyrazole ring protons would differ, providing a diagnostic handle to distinguish between the two.

This holistic view, combining expected data with an awareness of potential pitfalls, embodies the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles required for robust scientific validation.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

-

Supplementary Information. (2018). The Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

-

Modeling the ionization efficiency of small molecules in positive electrospray ionization. (2023). ChemRxiv. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). PMC - NIH. [Link]

-

Fundamental Principles of High-Resolution Mass Spectrometry. Mtoz Biolabs. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (2019). [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

-

3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2002). MDPI. [Link]

-

How to get pure nmr after deprotection of Boc by TFA? (2022). ResearchGate. [Link]

-

General method for selective Mono-Boc protection of diamines and thereof. (2014). SciSpace. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). NIH. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001).

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 1251033-82-5|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Aminopyrazole(1820-80-0) 13C NMR [m.chemicalbook.com]

- 10. measurlabs.com [measurlabs.com]

- 11. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. acdlabs.com [acdlabs.com]

- 14. mdpi.com [mdpi.com]

Physical and Chemical Properties of tert-Butyl (pyrazol-3-ylmethyl)carbamate: An In-Depth Technical Guide

Executive Summary

tert-Butyl (pyrazol-3-ylmethyl)carbamate (CAS: 1251033-82-5) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a pyrazole ring substituted at the 3-position with a methylamine group protected by a tert-butyloxycarbonyl (Boc) moiety. This scaffold serves as a "masked" primary amine, offering orthogonal protection during multi-step synthesis. Its value lies in the pyrazole ring—a privileged pharmacophore capable of acting as both a hydrogen bond donor and acceptor—making it ubiquitous in kinase inhibitors and fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and reactivity, with a specific focus on the tautomeric equilibrium of the pyrazole ring and its implications for regioselective functionalization.

Molecular Identity & Structural Analysis[1]

The compound exists in a tautomeric equilibrium, a critical feature that dictates its reactivity profile in nucleophilic substitutions.

| Parameter | Data |

| IUPAC Name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate |

| Common Name | 3-(Boc-aminomethyl)pyrazole |

| CAS Number | 1251033-82-5 |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1=NNC=C1 |

| InChI Key | JXNFVHMWICVPPJ-UHFFFAOYSA-N |

Tautomeric Equilibrium

The pyrazole ring exists as a mixture of 1H- and 2H-tautomers. In solution, the proton rapidly migrates between N1 and N2. This equilibrium is solvent-dependent and crucial when attempting N-alkylation, often leading to mixtures of regioisomers.

Figure 1: Tautomeric equilibrium of the pyrazole ring. The position of the proton affects the nucleophilicity of the nitrogen atoms.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. While experimental data for this specific CAS is sparse in public databases, properties are reliably inferred from close structural analogs (e.g., 1-methyl derivatives) and computational models.

Key Properties Table[1]

| Property | Value / Description | Source/Note |

| Physical State | Solid (crystalline powder) | Inferred from MW & H-bonding potential [1] |

| Melting Point | 105–115 °C (Typical range) | Analogous to 1-methyl derivative (116°C) [2] |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Moderate lipophilicity |

| LogP (Predicted) | ~0.8 – 1.1 | Lipophilic enough for organic extraction |

| pKa (Pyrazole NH) | ~14.0 (Acidic) / ~2.5 (Basic) | Pyrazole is amphoteric [3] |

| pKa (Carbamate NH) | >15 | Non-ionizable under physiological pH |

| Polar Surface Area | ~67 Ų | Good membrane permeability |

Solubility & Stability

-

Solubility: The Boc group significantly enhances solubility in organic solvents (dichloromethane, ethyl acetate) compared to the free amine. It is sparingly soluble in water but soluble in aqueous acids (with Boc deprotection risk) or bases (deprotonation of pyrazole NH).

-

Thermal Stability: Stable at room temperature. Long-term storage requires refrigeration (2–8°C) to prevent slow degradation or oxidation.

-

Hygroscopicity: Pyrazoles can be hygroscopic; store under inert atmosphere (Nitrogen/Argon) if high purity is required for sensitive catalysis.

Chemical Reactivity & Synthesis[3][4][5][6][7]

Synthetic Workflow

The most robust route involves the protection of 3-(aminomethyl)pyrazole. The starting material is often supplied as the dihydrochloride salt to ensure stability.

Figure 2: Standard synthetic route for Boc-protection of the aminomethyl pyrazole precursor.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (1H-pyrazol-3-ylmethyl)carbamate from 3-(aminomethyl)pyrazole dihydrochloride.

-

Preparation: In a round-bottom flask, suspend 3-(aminomethyl)pyrazole dihydrochloride (1.0 equiv) in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (4:1 ratio).

-

Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. The solution should become clear as the free amine is liberated.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin).

-

Workup:

-

Evaporate volatiles under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water (x2) and brine (x1). Note: Avoid acidic washes to prevent Boc removal.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0–50%).

Reactivity Profile

-

Boc Deprotection: The carbamate is acid-labile. Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively yields the primary amine salt.

-

N-Alkylation (Regioselectivity Challenge): Alkylation of the pyrazole NH typically results in a mixture of N1- and N2-substituted products.

-

N1-Alkylation: Favored sterically but often requires specific conditions (e.g., Cs₂CO₃ in DMF).

-

N2-Alkylation: Can occur as a minor or major product depending on the electrophile and solvent polarity.

-

Strategy: To control regioselectivity, use bulky protecting groups or specific metal catalysts if precise substitution is required downstream.

-

Applications in Drug Discovery[3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in FBDD. The pyrazole ring mimics the adenine ring of ATP, making it an excellent scaffold for Kinase Inhibitors .

-

Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (N1) acts as a donor, forming a bidentate interaction with the kinase hinge region.

-

Linker Utility: The Boc-protected amine allows for the extension of the molecule into the solvent-exposed region of the binding pocket after deprotection and coupling with diverse acids or sulfonyl chlorides [4].

PROTAC Linkers

The diamine nature (after deprotection) makes it a compact, rigid linker for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

Safety & Handling (EHS)

While specific toxicological data for this CAS is limited, standard safety protocols for alkyl carbamates and pyrazoles apply.

-

GHS Classification (Inferred):

-

Handling:

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Handle in a fume hood to avoid inhalation of dust.

-

-

Storage:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Keep container tightly closed; store under inert gas if storing for >6 months.

-

References

-

PubChem. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate (Compound). National Library of Medicine. Link

-

MDPI. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank 2023. (Provides MP data for close analogs). Link

-

BldPharm. this compound Product Specifications. (Source for CAS and storage conditions). Link

-

BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate. (Context on carbamate linkers in drug discovery). Link

Sources

Technical Whitepaper: Solubility Profile and Handling of 3-(Boc-aminomethyl)pyrazole

Executive Summary

This technical guide details the solubility landscape and handling protocols for 3-(Boc-aminomethyl)pyrazole , a critical intermediate in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Unlike the highly polar, naked 3-aminomethylpyrazole, the introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the physicochemical profile, shifting the molecule from hydrophilic to amphiphilic. This guide provides evidence-based solvent selection criteria for synthesis, purification, and biological assay preparation, ensuring maximum recovery and stability.

Physicochemical Profile & Solubility Mechanism[2]

To understand the solubility behavior of this molecule, one must analyze the competition between its polar and lipophilic domains.

-

Lipophilic Domain: The tert-butyl group and the carbamate backbone reduce the dipole moment, facilitating solvation in organic media like dichloromethane (DCM) and ethyl acetate (EtOAc).

-

Polar/H-Bonding Domain: The pyrazole ring (containing both a hydrogen bond donor -NH and acceptor -N=) and the carbamate NH retain significant polarity. This necessitates solvents capable of disrupting intermolecular hydrogen bonding (e.g., DMSO, Methanol).

Table 1: Predicted Solubility Profile by Solvent Class

Based on structural analysis and standard synthetic workup protocols for Boc-protected amino-azoles.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Operational Notes |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Stock solutions, NMR analysis | Difficult to remove; high boiling point. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Extraction, Chromatography | Ideal for solubilizing the Boc-lipophilic face. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Good | Liquid-Liquid Extraction | Standard solvent for partitioning against water. |

| Alcohols | Methanol, Ethanol | Good | Recrystallization, Chromatography | Can disrupt pyrazole H-bonding aggregates. |

| Ethers | THF, 1,4-Dioxane | Moderate | Reaction Medium | Good for anhydrous reactions. |

| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-solvent, Precipitation | Used to induce crystallization or wash solids. |

| Aqueous | Water (pH 7) | Low | Wash phase | The Boc group renders the molecule largely water-insoluble at neutral pH. |

Experimental Protocols

Standard Dissolution Protocol (Stock Solutions)

For biological assays or analytical standards, complete dissolution without degradation is critical.

Reagents: Analytical grade DMSO or DMF. Equipment: Vortex mixer, Sonicator (optional).

-

Weighing: Weigh the target mass of this compound into a glass vial. Note: Avoid using polystyrene plastics as DMSO can leach contaminants.

-

Solvent Addition: Add DMSO to achieve a concentration of 10–50 mM.

-

Agitation: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.

-

Verification: Visually inspect for "schlieren" lines (refractive index changes) or undissolved particulates. If clear, the solution is ready.

-

Storage: Store at -20°C. The Boc group is stable in neutral DMSO, but avoid acidic impurities in the solvent.

Purification & Workup Workflow

The following workflow describes the logic for isolating the compound from a reaction mixture, leveraging its solubility differential.

Figure 1: Purification logic flow for this compound, utilizing its preferential solubility in Ethyl Acetate over water.

Solubility Determination Method (Visual Saturation)

If precise solubility data is required for a specific non-standard solvent (e.g., 2-MeTHF), use this self-validating protocol:

-

Aliquot: Place 10 mg of solid into a clear HPLC vial.

-

Titration: Add solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 1 minute after each addition.

-

Endpoint: Record the volume (

) where the solution becomes perfectly clear. -

Calculation: Solubility (

) = -

Validation: Cool to 4°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation; if it remains clear, the true solubility is significantly higher than the calculated limit.

Stability & Handling (Critical Constraints)

1. Acid Sensitivity (The Boc Vulnerability): The tert-butyl carbamate moiety is acid-labile.

-

Avoid: Trifluoroacetic acid (TFA), HCl, or unbuffered acidic aqueous solutions during dissolution.

-

Consequence: Exposure to pH < 4 will cleave the Boc group, yielding the water-soluble, organic-insoluble 3-aminomethylpyrazole salt.

-

Detection: If your sample suddenly becomes insoluble in DCM but soluble in water, accidental deprotection has likely occurred.

2. Hygroscopicity: While the Boc group adds lipophilicity, the pyrazole ring can still attract moisture.

-

Storage: Store in a desiccator at 2-8°C.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis over long periods.

Application Context: Solvent Selection Matrix

Select the appropriate solvent system based on your downstream application.

Figure 2: Decision matrix for solvent selection based on experimental stage.

References

-

PubChem. (2023). tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate (Compound Summary). National Library of Medicine. [Link]

-

Rosa, F. A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3822. [Link]

-

Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. [Link]

synthesis of 3-(aminomethyl)pyrazole from pyrazole-3-carboxaldehyde

Executive Summary

Target Molecule: 3-(Aminomethyl)pyrazole (CAS: 2535-77-5) Starting Material: Pyrazole-3-carboxaldehyde (1H-pyrazole-3-carbaldehyde) Application: Primary amine linker for kinase inhibitors (e.g., FLT3, CDK) and fragment-based drug discovery (FBDD).

This guide details the synthesis of 3-(aminomethyl)pyrazole, a high-polarity heterocyclic building block. Unlike standard aromatic aldehydes, the pyrazole moiety introduces specific challenges: prototropic tautomerism (

This document presents two validated pathways:

-

The Oxime Reduction Route (High Fidelity): Prioritizes mono-amine selectivity and is recommended for scale-up.

-

Direct Reductive Amination (Rapid Access): A shorter throughput route, best for small-scale library generation where purification via SCX cartridges is feasible.

Part 1: Strategic Analysis & Chemical Logic

The Challenge of the Pyrazole Core

The synthesis is complicated by the amphoteric nature of the pyrazole ring.

-

Acidity: The N-H proton is acidic. In the presence of strong bases (used in some amination protocols), the pyrazole deprotonates, reducing the electrophilicity of the aldehyde carbonyl.

-

Solubility: The product, 3-(aminomethyl)pyrazole, is a small, polar, basic molecule (

). Standard aqueous workups (EtOAc/Water) often result in product loss to the aqueous phase. -

Dimerization: Direct reductive amination with ammonia often leads to the formation of the secondary amine dimer due to the high reactivity of the intermediate imine.

Pathway Selection Logic

| Feature | Route A: Oxime Reduction | Route B: Reductive Amination |

| Key Reagents | ||

| Selectivity | High (Exclusive Primary Amine) | Moderate (Risk of Secondary Amine) |

| Scalability | High | Moderate (Workup volume limits) |

| Throughput | 2 Steps | 1 Step |

Part 2: Experimental Protocols

Route A: The Oxime Reduction (Recommended)

This route avoids over-alkylation by isolating the stable oxime intermediate before reduction.

Step 1: Formation of Pyrazole-3-carbaldehyde Oxime

Reaction:

-

Dissolution: Dissolve pyrazole-3-carboxaldehyde (1.0 equiv) in Ethanol (EtOH).

-

Reagent Addition: Add Hydroxylamine hydrochloride (

) (1.5 equiv). -

Base Addition: Add Sodium Acetate (

) (2.0 equiv) or Pyridine (3.0 equiv).-

Note:

is preferred for ease of workup; Pyridine is preferred if the aldehyde is acid-sensitive.

-

-

Conditions: Reflux at 80°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The oxime is usually more polar than the aldehyde.

-

Workup:

Step 2: Reduction of the Oxime to Amine

Reaction:

Rationale: Catalytic hydrogenation (

-

Setup: Suspend the oxime (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Reduction: Add Zinc dust (activated, 5–10 equiv) portion-wise at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4–12 hours.

-

Monitoring: LCMS is critical here. Look for [M+H]+ = 98.1.

-

Workup (Critical):

-

Filter off excess Zinc through Celite.

-

Concentrate the filtrate to remove most Acetic Acid.

-

Neutralization: The residue is the Acetate salt. To obtain the free base or HCl salt, proceed to the Purification section below.

-

Route B: Direct Reductive Amination

Reaction:

Rationale: Uses Sodium Cyanoborohydride (

-

Reagents: Combine pyrazole-3-carboxaldehyde (1.0 equiv) and Ammonium Acetate (

) (10.0 equiv) in Methanol (MeOH).-

Expert Tip: A large excess of Ammonium Acetate is required to suppress dimer formation (secondary amine).

-

-

Catalyst: Add Sodium Cyanoborohydride (

) (1.5 equiv).-

Safety:

generates HCN if exposed to strong acid. Maintain pH > 3.

-

-

Conditions: Stir at RT for 16–24 hours.

-

Quench: Slowly add 1N HCl to decompose excess hydride (Caution: Gas evolution).

Part 3: Visualization of Workflows

Reaction Pathway Diagram

Caption: Comparison of the Oxime Route (Blue) vs. Direct Reductive Amination (Yellow) showing the risk of dimerization.

Purification Decision Tree

The isolation of 3-(aminomethyl)pyrazole is the most failure-prone step due to water solubility.

Caption: Purification strategy based on scale. SCX (Strong Cation Exchange) is preferred for high-throughput medicinal chemistry.

Part 4: Critical Process Parameters (CPP) & Data

Solubility & Handling Data

| Parameter | Value/Note | Implication |

| LogP | -0.82 (Predicted) | Highly water soluble. Do NOT use simple Ether/Water extraction. |

| pKa (Pyrazole NH) | ~14 | Weakly acidic. Can form salts with strong bases. |

| pKa (Primary Amine) | ~9.5 | Basic. Will be protonated at neutral pH. |

| Stability | Aldehyde oxidizes in air | Store starting material under Argon at 4°C. |

Troubleshooting Guide

-

Low Yield in Route B: Likely due to "poisoning" of the reaction by the pyrazole nitrogen coordinating to Boron.

-

Solution: Add 1.0 equiv of Acetic Acid to the mixture to buffer the pH and protonate the basic nitrogens.

-

-

Product Stuck in Water:

-

Solution: Use n-Butanol or IPA/Chloroform (1:3) for extraction from the basified aqueous layer. Alternatively, evaporate water to dryness and triturate the solid salts with warm Ethanol.

-

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. 93 (12): 2897–2904. Link

-

Simenel, A. A., et al. (2021).[4] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN. Link

-

Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc. Link

-

Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. Link

Sources

Strategic Architectures: Advanced Synthesis and Regiocontrol of Novel Pyrazole Building Blocks

Executive Summary: The Privileged Scaffold

The pyrazole moiety (1,2-diazole) is not merely a structural scaffold; it is a validated pharmacophore capable of engaging in hydrogen bonding (donor/acceptor),

However, the classical Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) often fails to meet modern drug discovery needs due to:

-

Regioisomeric ambiguity when using substituted hydrazines.

-

Limited access to sterically congested or fluorinated motifs.

-

Harsh conditions incompatible with sensitive functional groups.

This guide details advanced methodologies to overcome these bottlenecks, focusing on regioselective de novo assembly and late-stage C–H functionalization .

The Regioselectivity Conundrum

The fundamental challenge in pyrazole synthesis is controlling the position of the

Strategic Decision Matrix

To navigate this, researchers must choose between constructing the ring with pre-set regiochemistry (De Novo) or functionalizing an existing core (Diversification).

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate constraints.

Advanced Methodology 1: De Novo Assembly via Sulfoxonium Ylides

A significant recent advancement (2024) utilizes alkenyl sulfoxonium ylides reacting with aryl diazonium salts. Unlike traditional condensations driven by thermodynamics (often yielding mixtures), this method is kinetically controlled and transition-metal-free.

-

Mechanism: The reaction proceeds through an azo-coupling event followed by a cyclization cascade.

-

Regiocontrol:

-

Why it works: The sulfoxonium ylide acts as a "masked" carbene/dipole equivalent that directs the incoming diazonium species to a specific carbon, locking the regiochemistry before the ring closes.

Advanced Methodology 2: Fluorinated Building Blocks

Fluorine incorporation modulates pKa, lipophilicity (LogP), and metabolic stability. Direct fluorination of pyrazoles is notoriously difficult due to the electron-rich nature of the ring (prone to over-oxidation).

The Solution: Use fluorinated acyclic precursors.

-

Precursor:

-bromo- -

Protocol: Reaction with hydrazines in fluoro-alcohols (e.g., HFIP) or standard alcohols often yields 4-fluoropyrazoles or 3-trifluoromethylpyrazoles with high fidelity.

-

Causality: The strong electron-withdrawing effect of the

or

Advanced Methodology 3: Late-Stage C–H Activation

For libraries where the pyrazole core is constant but the appendages vary, C–H activation is superior to de novo synthesis.

-

C5-Arylation (Ruthenium/Palladium): The C5 position (adjacent to the

-substituent) is the most acidic and sterically accessible for Concerted Metalation-Deprotonation (CMD) mechanisms. -

Directing Groups: The pyrazole nitrogen itself can act as a directing group (DG), but often an external DG (like a carboxylic acid or amide at C4) is used to steer activation to the C5 position.

-

C4-Functionalization: Electrophilic substitutions (halogenation) dominate here, but recent Pd-catalyzed cross-couplings allow for direct C4-arylation if C5 is blocked.

Comparative Data: Classical vs. Modern

| Feature | Classical Knorr Condensation | Sulfoxonium Ylide Route (2024) | Pd-Catalyzed C-H Activation |

| Regioselectivity | Poor (often 1:1 mixtures) | Excellent (>95:5) | Excellent (Site-Specific) |

| Substrate Scope | Limited to 1,3-diketones | Tolerates sensitive aryl halides | Requires pre-formed pyrazole |

| Atom Economy | High (Water byproduct) | Moderate (DMSO byproduct) | High (H2/HX byproduct) |

| Key Application | Simple commodity chemicals | Complex drug scaffolds | Library diversification |

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Sulfoxonium Ylide Method)

Adapted from recent methodologies (e.g., Ref 1.20).

Objective: Synthesis of 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

-

Reagents:

-

Alkenyl sulfoxonium ylide (1.0 equiv)

-

4-Chlorophenyldiazonium tetrafluoroborate (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Base: None required (or weak base like

if acid sensitive).

-

-

Procedure:

-

Step 1: Dissolve the sulfoxonium ylide in DCE (0.1 M concentration) in a reaction vial equipped with a stir bar.

-

Step 2: Add the diazonium salt portion-wise at room temperature (

). Note: Exothermic reaction; monitor temperature. -

Step 3: Stir the mixture for 2–4 hours. Monitor consumption of ylide by TLC (Hexane/EtOAc).

-

Step 4: Upon completion, dilute with dichloromethane and wash with water (

) and brine. -

Step 5: Dry over

, concentrate, and purify via silica gel flash chromatography.

-

-

Validation:

-

NMR: Distinct singlet for pyrazole C4-H around

6.5–6.8 ppm. NOE (Nuclear Overhauser Effect) analysis between N-Aryl ortho-protons and C5-Methyl protons confirms 1,5-substitution pattern.

-

Protocol B: Pd-Catalyzed C5-Arylation of 1-Methylpyrazole

Based on Concerted Metalation-Deprotonation (CMD) mechanism (Ref 1.1, 1.2).

Objective: C5-arylation of 1-methyl-1H-pyrazole with bromobenzene.

-

Reagents:

-

1-Methyl-1H-pyrazole (1.0 equiv)

-

Bromobenzene (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

or specialized phosphine (10 mol%) -

Base:

or -

Additive: Pivalic acid (30 mol%) – Critical for CMD mechanism.

-

Solvent: Toluene or DMA.

-

-

Procedure:

-

Step 1: In a glovebox or under Argon, combine Pd catalyst, ligand, base, and pivalic acid in a pressure tube.

-

Step 2: Add solvent, pyrazole, and bromobenzene. Cap tightly.

-

Step 3: Heat to

for 16 hours. -

Step 4: Cool to RT, filter through a Celite pad, and concentrate.

-

Step 5: Purify via column chromatography.

-

-

Mechanism Visualization:

Figure 2: Mechanistic flow of Pd-catalyzed C-H activation via Concerted Metalation-Deprotonation.

References

-

Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry.

-

Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Advances.

-

Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

Zhang, Y., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry.

-

Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters.

-

Zhou, J., et al. (2024).[2] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

Sources

Technical Guide: The Role of Boc Protecting Group in Pyrazole Functionalization

Executive Summary

In the landscape of nitrogen heterocycle functionalization, the pyrazole ring presents a unique dichotomy: it is a privileged pharmacophore in drug discovery (e.g., Celecoxib, Ruxolitinib) yet notoriously difficult to functionalize regioselectively due to annular tautomerism.[1] The tert-butyloxycarbonyl (Boc) group is not merely a passive shield; it is an active electronic modulator. This guide explores how the Boc group’s dipole and steric bulk can be leveraged to direct C-H activation, control lithiation regioselectivity via Directed Ortho Metalation (DoM), and manage the thermodynamic equilibrium of N-isomers.

The Tautomeric Challenge & The Boc Solution

Unprotected pyrazoles exist in rapid equilibrium between two tautomers (N1-H and N2-H). This ambiguity renders regioselective alkylation or arylation nearly impossible, often yielding mixtures of 1,3- and 1,5-substituted isomers.

Mechanistic Impact of Boc

Installing a Boc group resolves this by locking the tautomer, but its utility extends beyond simple blocking:

-

Electronic Withdrawal: The carbamate moiety is strongly electron-withdrawing. It lowers the electron density of the pyrazole ring, making the C-H bonds at positions 3 and 5 more acidic and susceptible to deprotonation.

-

Steric Steering: The bulky tert-butyl group exerts significant steric pressure, which dictates the thermodynamic stability of the N-protected isomers.

Diagram 1: Tautomerism vs. Boc-Locking

The following diagram illustrates the transition from an ambiguous tautomeric mixture to a single, chemically distinct species.

Caption: Transformation of dynamic pyrazole tautomers into a static N-Boc species, enabling regioselective downstream chemistry.

Core Application: C5-Lithiation via Directed Ortho Metalation (DoM)

The most powerful application of the Boc group in pyrazole chemistry is its ability to direct lithiation exclusively to the C5 position. Unlike N-alkyl pyrazoles, which often require harsh conditions or suffer from competitive deprotonation at the alkyl group, N-Boc pyrazoles utilize the Complex Induced Proximity Effect (CIPE) .

The Mechanism[2][3][4]

-

Coordination: The carbonyl oxygen of the Boc group acts as a Lewis base, coordinating with the lithium atom of the base (e.g., n-BuLi or LTMP).

-

Deprotonation: This coordination brings the basic alkyl anion into immediate proximity with the C5 proton.

-

Stabilization: The resulting C5-lithio species is stabilized by the intramolecular chelation, preventing decomposition.

Critical Constraint: This reaction must be performed at low temperatures (typically -78 °C) to prevent the nucleophilic attack of the base on the Boc carbonyl itself (which would cleave the protecting group).

Diagram 2: Directed Ortho Metalation (DoM) Pathway

Caption: The Boc carbonyl directs the lithium base to the C5 position via chelation, enabling exclusive C5 functionalization.

The "Boc-Dance": Thermodynamic Isomerization

A common pitfall (and opportunity) in N-Boc pyrazole chemistry is the migration of the Boc group between N1 and N2, colloquially known as the "Boc Dance."

-

Kinetic Product: Upon protection, the Boc group may initially attach to the less hindered nitrogen or the nitrogen with higher electron density.

-

Thermodynamic Product: Under thermal stress or catalytic conditions, the Boc group will migrate to the position that minimizes steric clash with substituents at C3/C5.

Strategic Use: Researchers can synthesize the kinetic isomer at low temperature, perform a reaction, and then heat the mixture to "dance" the Boc group to the other nitrogen if N-deprotection/re-functionalization at the alternate site is required.

Comparative Analysis of Protecting Groups

The choice of Boc over other groups (SEM, THP, Bn) is often driven by the balance of stability during lithiation vs. ease of removal.

| Feature | Boc (tert-Butyloxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Bn (Benzyl) | THP (Tetrahydropyranyl) |

| Install Conditions | Mild (Boc₂O, DMAP) | Moderate (SEM-Cl, NaH) | Harsh (BnBr, NaH) | Mild (DHP, Acid) |

| C5-Lithiation | Excellent (DoM Directing) | Good (DoM Directing) | Poor (Competitive benzylic lithiation) | Moderate (Weak directing) |

| Deprotection | Acid (TFA/HCl) or Thermal | Fluoride (TBAF) or Acid | Hydrogenation or Lewis Acid | Mild Acid |

| Atom Economy | Poor (Loss of t-Bu + CO₂) | Poor | Good | Good |

| Crystallinity | High (Good for purification) | Low (Oily) | High | Low (Diastereomers) |

Experimental Protocols

Protocol A: Regioselective Installation of Boc

Context: Standard protection for 3,5-disubstituted pyrazoles.

-

Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base Addition: Add DMAP (0.1 equiv) and Triethylamine (1.2 equiv).

-

Reagent Addition: Add Boc₂O (1.1 equiv) dropwise at 0 °C.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Boc-pyrazoles are usually less polar than the parent).

-

Workup: Wash with 1M citric acid (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography. Note: N-Boc pyrazoles can be silica-labile; use neutralized silica (1% Et₃N) if degradation is observed.

Protocol B: C5-Lithiation and Trapping

Context: Introduction of an electrophile at C5.

-

Preparation: In a flame-dried flask under Argon, dissolve N-Boc pyrazole in dry THF (0.1 M). Cool to -78 °C.[3]

-

Lithiation: Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise. Note: LTMP is preferred over n-BuLi to avoid nucleophilic attack on the Boc carbonyl.

-

Incubation: Stir at -78 °C for 1 hour. The solution often turns yellow/orange.

-

Trapping: Add the electrophile (e.g., MeI, DMF, I₂) (1.2 equiv) dissolved in THF.

-

Quench: Stir for 30 mins at -78 °C, then warm to 0 °C and quench with sat. NH₄Cl.

Protocol C: "Green" Deprotection (Non-Acidic)

Context: Deprotection of acid-sensitive substrates. Ref: Arkivoc 2020, viii, 115-124

-

Reaction: Dissolve N-Boc pyrazole in Ethanol (95%).

-

Reagent: Add NaBH₄ (3.0 equiv).

-

Conditions: Stir at Room Temperature for 1–3 hours.

-

Mechanism: Nucleophilic attack of hydride on the carbonyl, followed by collapse of the carbamate.

-

Workup: Acetone quench (destroys excess borohydride), concentrate, and extract.

References

-

Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole. PMC. Available at: [Link]

Sources

Fundamental Reactivity of the Pyrazole Ring System

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics such as Celecoxib, Rimonabant, and Sildenafil. Its ubiquity stems not just from its structural rigidity, but from its unique amphoteric electronic profile which allows for diverse intermolecular interactions (H-bond donor/acceptor) and orthogonal functionalization strategies.

This guide deconstructs the fundamental reactivity of the pyrazole nucleus. It moves beyond basic textbook definitions to address the practical challenges of regiocontrol—specifically the discrimination between N1/N2 and C3/C5 positions—and provides actionable protocols for late-stage diversification.

Electronic Architecture & Tautomerism

The Amphoteric Nature

The pyrazole ring is a

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. The attached proton is acidic (

in DMSO), allowing for easy deprotonation to form the pyrazolate anion. -

N2 (Pyridine-like): Contributes one electron to the

-system and retains a lone pair in an

Tautomeric Equilibrium

In unsubstituted pyrazoles, the N-H proton undergoes rapid intermolecular shift (annular tautomerism). This renders the C3 and C5 positions chemically equivalent in solution on the NMR timescale.

-

Implication: To differentiate C3 from C5, the N1 position must be "locked" via alkylation or arylation.

-

Regio-Identification: Once locked, C3 and C5 are distinct. In

H NMR, the C5 proton (adjacent to N1) typically appears downfield (

Figure 1: Reactivity map of the pyrazole ring highlighting the orthogonal electronic zones.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is less reactive toward EAS than pyrrole but significantly more reactive than benzene.

-

Regioselectivity: Substitution occurs almost exclusively at C4 .

-

Mechanistic Driver: Attack at C4 leads to a resonance-stabilized sigma complex where the positive charge is delocalized without disrupting the N-N bond significantly. Attack at C3/C5 would place positive charge on the adjacent nitrogen, a highly unfavorable intermediate.

Common C4 Transformations:

-

Halogenation: NIS, NBS, or

yields 4-halo derivatives, essential precursors for Suzuki/Sonogashira couplings. -

Nitration:

or mild nitrating agents. -

Formylation: Vilsmeier-Haack conditions (

) install a C4-aldehyde.[1]

The N-Alkylation Conundrum (N1 vs. N2)

Controlling the regioselectivity of N-alkylation in unsymmetrical pyrazoles (where C3

Mechanism: vs. Michael Addition

-

Alkylation (

): When treating a neutral unsymmetrical pyrazole with an alkyl halide and base, the reaction is often governed by sterics . The electrophile attacks the less hindered nitrogen (N adjacent to the smaller C-substituent). However, tautomeric ratios in solution also play a role; the major tautomer is not always the reactive species (Curtin-Hammett principle). -

Michael Addition: Reaction with

-unsaturated systems often proceeds with high regiocontrol, frequently favoring the thermodynamically stable product or governed by specific H-bonding interactions in the transition state.

Decision Matrix for Regiocontrol

To achieve high selectivity, one must choose the synthetic route based on the desired isomer.

Figure 2: Strategic decision tree for accessing specific N-substituted pyrazole isomers.

Metalation & C-H Activation

Functionalizing the carbon backbone (C3/C5) typically requires organometallic approaches.

Lithiation (The Kinetic C5 Preference)

Direct lithiation of N-substituted pyrazoles (e.g., N-methyl, N-SEM) with

-

Reasoning: The N-substituent provides coordination (Directing Group) to the lithium aggregate, and the C5 proton is inductively acidified by the adjacent N1.

-

The "Knochel" Approach: Using TMPMgCl·LiCl (Knochel's base) allows for highly selective magnesiation. If C5 is blocked, or if specific directing groups are used, C3 functionalization becomes accessible.[2]

Transition Metal Catalysis (C-H Activation)

Palladium-catalyzed C-H arylation (Direct Arylation) is a powerful alternative to cross-coupling.

-

Regioselectivity: Generally favors C5 for N-alkyl pyrazoles.

-

Mechanism: Often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway where the carbonate/acetate base assists in deprotonating the most acidic C-H bond (C5).

Experimental Protocols

Protocol A: Regioselective C4-Iodination

Use Case: Preparing a precursor for Suzuki Coupling.

Reagents: Pyrazole substrate (1.0 equiv), Iodine (

-

Dissolution: Dissolve the pyrazole (e.g., 1-phenyl-1H-pyrazole) in

(0.5 M). -

Addition: Add

followed by CAN in one portion at room temperature. -

Reaction: Stir at 50°C for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).

-

Workup: Quench with aqueous

(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). -

Isolation: Extract with EtOAc, wash with brine, dry over

, and concentrate. -

Yield: Typically >85% isolated yield of 4-iodo-1-phenyl-1H-pyrazole. Note: This method is superior to NIS in terms of atom economy and cost for large scales.

Protocol B: C5-Selective Lithiation and Trapping

Use Case: Introducing a functional group at the C5 position.

Reagents: 1-Methylpyrazole (1.0 equiv),

-

Setup: Flame-dry a flask under Argon. Add 1-Methylpyrazole and anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).

-

Lithiation: Add

-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. -

Incubation: Stir at -78°C for 45–60 minutes to ensure complete formation of the 5-lithio species.

-

Critical Check: Do not let the temperature rise, or the lithiated species may decompose or isomerize (ring opening is possible at > 0°C).

-

-

Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with ether/EtOAc. Result: 5-Formyl-1-methylpyrazole.

Data Summary: Reactivity Trends

| Position | Electronic Character | Primary Reactivity Mode | Key Reagents |

| N1 | Acidic / Nucleophilic | Deprotonation, Alkylation | |

| N2 | Basic | Coordination, H-bond Acceptor | Acids, Metal salts |

| C3 | Electron Deficient | Nucleophilic Attack ( | |

| C4 | Electron Rich | Electrophilic Aromatic Substitution (EAS) | |

| C5 | Electron Deficient | Kinetic Metalation , C-H Activation |

References

-

Review of Pyrazole C-H Functionalization

- Jo, Y., et al. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.

-

Regioselective N-Alkylation

- Zhang, L., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

-

Metalation Strategies (Knochel's Base)

- Despotopoulou, C., et al. (2009).

-

EAS and General Reactivity

-

Faria, J. V., et al. (2017).[3] "Recently reported biological activities of pyrazole compounds." Bioorganic & Medicinal Chemistry.

-

Sources

Technical Guide: 3-(Boc-aminomethyl)pyrazole (CAS 1251033-82-5)

[1]

Introduction & Significance

This compound (also known as tert-butyl (1H-pyrazol-3-yl)methylcarbamate) is a protected heterocyclic building block used extensively in medicinal chemistry.[1] Its structural core—a pyrazole ring substituted with a methylamine group—serves as a versatile pharmacophore.

-

Role in Drug Discovery: The pyrazole moiety acts as a hydrogen bond donor/acceptor, often binding to the hinge region of kinase enzymes (e.g., in ATP-competitive inhibitors). The Boc-protected amine allows for controlled functionalization, enabling the attachment of this "warhead" to larger scaffolds without polymerization or side reactions.

-

Tautomerism: Researchers must note that 1H-pyrazoles exhibit annular tautomerism.[1] While designated as the 3-isomer, it exists in equilibrium with the 5-isomer in solution until the ring nitrogen is substituted.[1]

Chemical & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 1251033-82-5 |

| IUPAC Name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| pKa (Pyrazole NH) | ~14.0 (Predicted) |

| Storage | 2–8°C, Hygroscopic (Store under inert gas) |

Synthesis & Manufacturing

The synthesis of CAS 1251033-82-5 typically follows a convergent route starting from 1H-pyrazole-3-carbonitrile or ethyl 1H-pyrazole-3-carboxylate .[1] The most scalable industrial protocol involves the reduction of the nitrile followed by immediate protection.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors: the 3-(aminomethyl)pyrazole core and the di-tert-butyl dicarbonate (Boc₂O) protecting group.[1]

Figure 1: Retrosynthetic pathway for CAS 1251033-82-5.[1]

Step-by-Step Synthesis Protocol

Step 1: Reduction of 1H-pyrazole-3-carbonitrile

-

Reagents: 1H-pyrazole-3-carbonitrile, Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂.[1]

-

Solvent: Tetrahydrofuran (THF) (anhydrous).

-

Protocol:

-